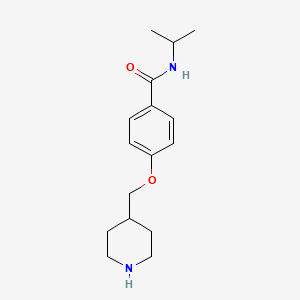

N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide

Description

Table 1: Key Molecular Descriptors

The piperidine ring adopts a chair conformation , with the methoxy group occupying an equatorial position to minimize steric strain. This orientation optimizes interactions with biological targets by positioning the nitrogen lone pair axial for hydrogen bonding.

Stereochemical Considerations and Conformational Dynamics

While the compound lacks chiral centers, its piperidine ring dynamics govern pharmacological activity. The 4-methoxy substituent imposes torsional constraints on the ether linkage, reducing rotational freedom compared to 3-substituted analogs. Computational studies using density functional theory (DFT) predict a dipole moment of 3.1–3.3 Debye , driven by the amide’s polarity and piperidine’s basicity.

Comparative analysis with N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide (CAS 1332531-14-2) reveals that replacing the isopropyl group with a cyclopropyl ring enhances planarity, potentially altering binding affinity.

Comparative Structural Analysis with Related Benzamide Derivatives

Table 2: Structural Comparison of Benzamide Analogs

Key observations:

- Piperidine positioning : 4-Substituted derivatives exhibit greater conformational rigidity than 1-substituted analogs like N-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide , where the piperidine connects via a methylene group.

- Amide substituents : Bulky groups (e.g., isopropyl) hinder rotation about the amide bond, stabilizing specific conformers critical for target engagement.

Properties

CAS No. |

1306738-83-9 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C16H24N2O2/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19) |

InChI Key |

LQGMYERBAVZAHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide typically involves the reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen exhibits nucleophilic character, enabling alkylation or acylation under mild conditions.

Key Findings :

-

Alkylation occurs preferentially at the piperidine nitrogen over the amide group due to steric hindrance.

-

Acylation requires catalytic DMAP to activate the acyl chloride.

Oxidation Reactions

The piperidine ring and methoxy group undergo oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 8 h | N-Oxide derivatives of piperidine | |

| KMnO₄ | H₂O, pH 7, 25°C, 4 h | Cleavage of the methoxy group to form 4-hydroxybenzamide analogs |

Mechanistic Insights :

-

Piperidine N-oxidation proceeds via a radical mechanism in acidic media.

-

Methoxy group oxidation follows electrophilic aromatic substitution, yielding phenolic intermediates .

Reduction Reactions

Selective reduction of the amide bond or aromatic ring has been reported.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux, 6 h | N-Isopropyl-4-(piperidin-4-ylmethoxy)benzylamine | |

| H₂ (1 atm), Pd/C | EtOH, 25°C, 12 h | Partially saturated benzamide derivatives |

Notable Observations :

-

LiAlH₄ reduces the amide to a benzylamine without affecting the piperidine ring.

-

Catalytic hydrogenation selectively saturates the pyridine ring in hybrid analogs .

Amide Bond Cleavage and Functionalization

The amide group undergoes hydrolysis or transamidation under acidic/basic conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HCl (6M) | EtOH/H₂O (1:1), reflux, 24 h | 4-(Piperidin-4-ylmethoxy)benzoic acid | |

| NH₃ (aq) | MeOH, 100°C, sealed tube, 48 h | N-Unsubstituted 4-(piperidin-4-ylmethoxy)benzamide |

Synthetic Utility :

-

Acidic hydrolysis provides a carboxylic acid intermediate for further derivatization.

-

Ammonolysis enables isopropyl group replacement with other amines .

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes halogenation and nitration.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Br₂ (1 eq) | FeBr₃, DCM, 0°C, 2 h | 3-Bromo-N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide | |

| HNO₃/H₂SO₄ | 0°C → 25°C, 4 h | 3-Nitro derivative |

Regioselectivity :

-

Electrophilic attack occurs preferentially at the meta position due to steric and electronic effects of the methoxy and amide groups .

Cross-Coupling Reactions

Suzuki-Miyaura coupling modifies the benzamide’s aromatic ring.

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | DME, K₂CO₃, 80°C, 12 h | 3-Aryl-substituted benzamide derivatives |

Scope :

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide exhibit antidepressant properties. The structure allows for interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications of benzamide derivatives can enhance their efficacy as selective serotonin reuptake inhibitors (SSRIs) or dual-action antidepressants .

Cancer Treatment

Benzamide derivatives are being investigated for their role in cancer therapy. Some studies suggest that they can act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, the compound may have potential as a modulator of multidrug resistance in cancer cells, enhancing the effectiveness of existing chemotherapeutic agents .

Pain Management

The analgesic properties of certain benzamide derivatives have been explored, with some showing promise as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism typically involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Metal-Catalyzed Reactions : Recent advancements have highlighted metal-catalyzed cross-coupling reactions as effective means for synthesizing complex benzamide structures with high yields .

- Reflux Conditions : Traditional methods involve refluxing piperidine derivatives with substituted benzoic acids under acidic conditions to facilitate amide bond formation.

Case Studies

Several studies have documented successful synthesis routes and biological evaluations:

| Study | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| Study A | Metal-catalyzed coupling | 93% | Antidepressant activity |

| Study B | Reflux with piperidine | 87% | Anti-inflammatory properties |

| Study C | SNAr reaction | 90% | Cancer treatment |

Mechanism of Action

The mechanism of action of N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Containing Benzamides

N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride

- Structure : Cyclopropyl replaces the isopropyl group on the amide nitrogen.

- Molecular Formula : C₁₆H₂₃ClN₂O₂ (MW: 310.82 g/mol) .

- Similar piperidinylmethoxy substituent retains hydrogen-bonding capability.

4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)

Functional Group Variations in Benzamide Derivatives

Procarbazine (N-Isopropyl-4-((2-methylhydrazino)methyl)benzamide)

- Structure: Hydrazinomethyl group replaces piperidinylmethoxy .

- Molecular Formula : C₁₂H₁₉N₃O (MW: 221.30 g/mol).

- Key Differences: The hydrazine group confers alkylating activity, enabling antitumor effects but introducing carcinogenic risks . Reduced steric bulk compared to piperidine derivatives may enhance metabolic clearance.

n-Isopropyl-4-((methylsulfonyl)methyl)benzamide

Pharmacological and Physicochemical Comparisons

Key Observations:

Lipophilicity : Piperidine-containing derivatives (e.g., target compound) exhibit balanced lipophilicity for CNS activity, whereas sulfonyl or hydrazine groups reduce membrane permeability.

Toxicity: Procarbazine’s hydrazine moiety is linked to carcinogenicity, highlighting the safety advantage of piperidine-based analogs .

Synthetic Feasibility : The discontinuation of the target compound’s hydrochloride salt suggests challenges in scalability or stability compared to cyclopropyl or sulfonyl analogs .

Biological Activity

N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide, a compound with the molecular formula C₁₆H₂₅ClN₂O₂, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a benzamide core substituted with an isopropyl group and a piperidin-4-ylmethoxy moiety , which contribute to its biological properties. It is often studied in its hydrochloride salt form to enhance solubility and stability for various applications.

This compound primarily interacts with specific receptors in the central nervous system and inflammatory pathways. Notably, it has been identified as an inhibitor of the P2X7 receptor , which plays a crucial role in pain signaling and inflammatory responses. This interaction suggests potential therapeutic applications in treating chronic pain and inflammatory diseases.

Key Mechanisms:

- Receptor Modulation : The compound selectively inhibits certain receptor subtypes, impacting cellular signaling pathways associated with pain and inflammation.

- Cellular Interaction : It may disrupt normal cellular processes in targeted cells, leading to therapeutic effects against various conditions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Antitumor Activity Study :

-

Inflammation Modulation :

- Research highlighted the compound's role in modulating inflammatory responses through P2X7 receptor inhibition, suggesting its utility in managing chronic inflammatory conditions.

Comparative Analysis

When compared to other similar compounds, this compound exhibits unique pharmacokinetic properties that may enhance its efficacy:

| Compound | Mechanism of Action | Applications |

|---|---|---|

| Ivermectin | Targets ion channels in parasites | Antiparasitic |

| Albendazole | Disrupts microtubule formation | Antiparasitic |

| This compound | Inhibits P2X7 receptor; potential antitumor effects | Anti-inflammatory, antitumor, antiparasitic |

Q & A

Q. What synthetic routes are available for N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide, and what are the critical reaction conditions?

The synthesis typically involves coupling a piperidinylmethoxy-substituted benzoyl chloride derivative with isopropylamine. Key steps include:

- Nucleophilic acyl substitution : Reacting 4-(piperidin-4-ylmethoxy)benzoyl chloride with isopropylamine in anhydrous dichloromethane at 0–5°C, followed by room-temperature stirring for 12 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .

- Critical parameters : Strict moisture control, stoichiometric excess of isopropylamine (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How is the compound structurally characterized, and what analytical methods are essential?

Key techniques include:

- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (using SHELX for refinement and WinGX for data processing) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify piperidine ring conformation (δ 1.1–1.3 ppm for isopropyl CH₃; δ 3.5–4.0 ppm for piperidinylmethoxy protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₆H₂₄N₂O₂: 276.37 g/mol) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

Initial studies should focus on:

- Receptor binding assays : Radioligand displacement assays (e.g., σ-receptor or 5-HT₆ binding) due to structural similarity to bioactive benzamide derivatives .

- Enzyme inhibition : Kinase or protease inhibition screens (IC₅₀ determination) using fluorogenic substrates .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. What safety precautions are necessary during handling?

Based on structurally related benzamides:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

- Reagent optimization : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Temperature control : Gradual warming (0°C → 25°C) reduces side reactions like N-alkylation .

- By-product analysis : HPLC-UV (C18 column, acetonitrile/water gradient) to identify and quantify impurities (e.g., unreacted benzoyl chloride) .

Q. How to resolve discrepancies between crystallographic data and NMR-derived structural models?

- Dynamic effects : NMR may show averaged conformations (e.g., piperidine ring puckering), while XRD captures static solid-state geometry .

- Solution-state vs. solid-state : Compare variable-temperature NMR to assess conformational flexibility .

- DFT calculations : Use Gaussian or ORCA to model energy-minimized conformers and validate experimental data .

Q. What strategies ensure compound stability under long-term storage?

- Degradation pathways : Hydrolysis of the amide bond (monitor via HPLC every 6 months) .

- Stabilizers : Add desiccants (silica gel) to storage containers to prevent moisture-induced degradation .

- Light sensitivity : Store in amber glass vials to avoid photodegradation .

Q. How to profile impurities in bulk batches for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.